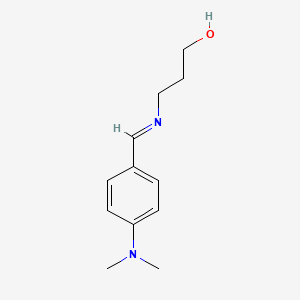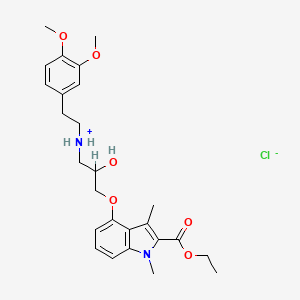![molecular formula C38H22N4 B13771326 3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)
3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile is an organic compound that belongs to the bicarbazole family. This compound is characterized by its unique structure, which consists of two carbazole units linked at the 3,3’ positions, with additional benzonitrile groups attached. This structural arrangement enhances its stability and electronic properties, making it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile typically involves the coupling of carbazole derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, where 3-bromo-9H-carbazole reacts with 9-phenyl-9H-carbazol-3-ylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carbazole-3,3’-dione.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Aplicaciones Científicas De Investigación
3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile has a wide range of applications in scientific research:
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of electronic materials, such as semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile is primarily related to its electronic properties. The compound can act as a charge transport material, facilitating the movement of electrons or holes in electronic devices. Its unique structure allows for efficient π-π stacking interactions, enhancing its conductivity and stability . Additionally, the presence of benzonitrile groups can influence its photophysical properties, making it suitable for use in optoelectronic applications.
Comparación Con Compuestos Similares
Similar Compounds
9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole: Similar in structure but with phenyl groups instead of benzonitrile groups.
3,3’-Bis(1H-1,2,4-triazol-1-ylmethyl)benzidine: Another bicarbazole derivative with different functional groups.
Uniqueness
3,3’-(9H,9’H-[3,4’-Bicarbazole]-9,9’-diyl)dibenzonitrile is unique due to the presence of benzonitrile groups, which enhance its electronic properties and stability. This makes it particularly suitable for applications in optoelectronics and advanced materials research.
Propiedades
Fórmula molecular |
C38H22N4 |
|---|---|
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
3-[3-[9-(3-cyanophenyl)carbazol-4-yl]carbazol-9-yl]benzonitrile |
InChI |
InChI=1S/C38H22N4/c39-23-25-8-5-10-28(20-25)41-34-15-3-1-12-31(34)33-22-27(18-19-36(33)41)30-14-7-17-37-38(30)32-13-2-4-16-35(32)42(37)29-11-6-9-26(21-29)24-40/h1-22H |
Clave InChI |
YVLXMLQWACAAAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2C4=CC=CC(=C4)C#N)C=CC(=C3)C5=C6C7=CC=CC=C7N(C6=CC=C5)C8=CC=CC(=C8)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



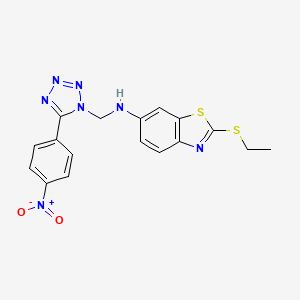
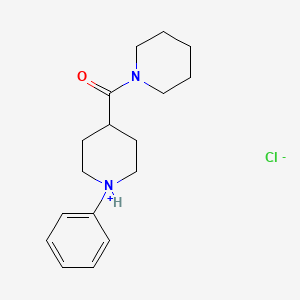
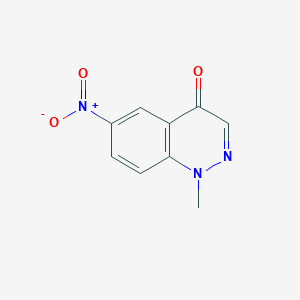
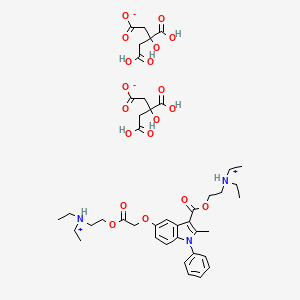
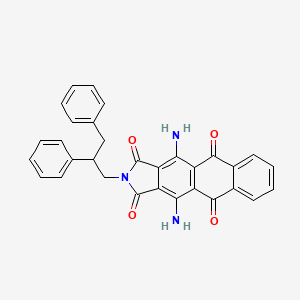
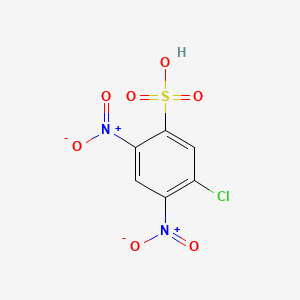

![2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771289.png)
![1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-](/img/structure/B13771294.png)


